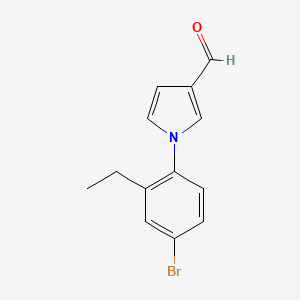

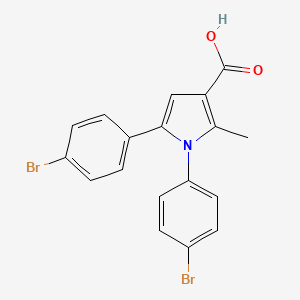

1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid, commonly referred to as BPMPCA, is an organic compound with a variety of applications in the scientific research field. BPMPCA is a synthetic compound that is used in a variety of laboratory experiments, including synthesis and mechanism of action studies. BPMPCA is a relatively new compound, and as such, there is still much to learn about its properties and potential applications.

Scientific Research Applications

Catalytic Activity

1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid and its derivatives have been investigated for their potential as catalysts in various chemical reactions. For instance, a bis(oxazolinyl)pyrrole derivative was synthesized and found to be a highly active palladium catalyst for Suzuki-type C−C coupling reactions, demonstrating the compound's utility in facilitating bond-forming processes between different organic groups (Mazet & Gade, 2001).

Polymer Synthesis

Research has also explored the use of pyrrole derivatives in the synthesis of new polymeric materials. For example, novel poly(ester-imide)s were synthesized using diacid monomers derived from pyrrole, showing enhanced thermal stability and solubility, which could have implications for the development of high-performance polymers (Kamel, Mutar, & Khlewee, 2019).

Luminescent Materials

The incorporation of pyrrole units into polymer chains has been found to result in highly luminescent materials. Such polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and high quantum yields, making them potential candidates for applications in optoelectronic devices and sensors (Zhang & Tieke, 2008).

Coordination Polymers

Derivatives of 1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid have been utilized in the construction of coordination polymers. These structures exhibit diverse arrangements and properties, such as chirality and luminescence, which could be leveraged in catalysis, material science, and molecular recognition (Cheng et al., 2017).

properties

IUPAC Name |

1,5-bis(4-bromophenyl)-2-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br2NO2/c1-11-16(18(22)23)10-17(12-2-4-13(19)5-3-12)21(11)15-8-6-14(20)7-9-15/h2-10H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBFIICBXBRJMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-bis(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)